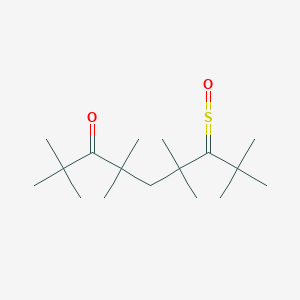
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is a complex organic compound with a unique structure that includes multiple methyl groups and a sulfur atom in a lambda4 oxidation state. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,2,4,4,6,6,8,8-octamethyl-3-nonanone with sulfur-containing reagents under controlled conditions to introduce the sulfur atom in the desired oxidation state .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as distillation or recrystallization to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a lower oxidation state.
Substitution: The methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sulfur-containing organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the lambda4 oxidation state plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include redox reactions and covalent modifications of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4,6,6,8,8-Octamethyl-7-sulfinyl-3-nonanone: Similar structure but with a different oxidation state of sulfur.
Octamethylcyclotetrasiloxane: Contains silicon atoms instead of sulfur, used in different applications
Uniqueness
2,2,4,4,6,6,8,8-Octamethyl-7-(oxo-lambda~4~-sulfanylidene)nonan-3-one is unique due to its specific sulfur oxidation state and the presence of multiple methyl groups, which confer distinct chemical and physical properties compared to similar compounds .
Propriétés
Numéro CAS |
188776-07-0 |
|---|---|
Formule moléculaire |
C17H32O2S |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octamethyl-7-sulfinylnonan-3-one |
InChI |
InChI=1S/C17H32O2S/c1-14(2,3)12(18)16(7,8)11-17(9,10)13(20-19)15(4,5)6/h11H2,1-10H3 |
Clé InChI |
NKPGWSLICHIULB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C)(C)CC(C)(C)C(=S=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















